N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide
Overview
Description
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, an isoxazole ring, and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of a suitable precursor containing the chlorophenyl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound's applications in industry may include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoxazole derivatives: Other compounds containing the isoxazole ring, such as isoxazole-3-carboxylic acid derivatives.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as 4-chlorophenylacetamide.
Propanamide derivatives: Other amides with similar structures, such as N-phenylpropanamide.
Uniqueness: N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)14(18)16-8-12-7-13(17-19-12)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRPXWDAIHDDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320974 | |
Record name | N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821067 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478066-20-5 | |
Record name | N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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